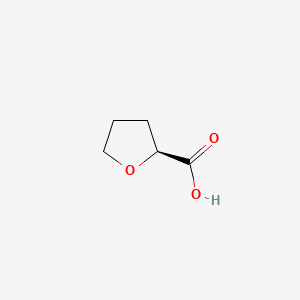

(S)-Tetrahydrofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLJRQIPMGXEZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236319 | |

| Record name | Tetrahydro-2-furoic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-07-2 | |

| Record name | (2S)-Tetrahydro-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-furoic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2-furoic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRO-2-FUROIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2B46K2SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Tetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide

CAS Number: 87392-07-2

This technical guide provides an in-depth overview of (S)-Tetrahydrofuran-2-carboxylic acid, a significant chiral building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analysis.

Core Properties

This compound, also known as (S)-(-)-2-Tetrahydrofuroic acid, is a colorless to pale yellow liquid.[1] It is a chiral heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceuticals.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [4][5] |

| Molecular Weight | 116.12 g/mol | [4][5] |

| CAS Number | 87392-07-2 | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |

| Density | 1.209 g/mL at 25°C | [6][7] |

| Melting Point | 21°C | [6][7] |

| Boiling Point | 128-129°C at 13 mmHg; 244-251°C at 760 mmHg | [6][7][8] |

| Flash Point | 139°C | [6][7] |

| Water Solubility | Soluble | [6][7] |

| Refractive Index (n20/D) | 1.459 - 1.46 | [6][8] |

| pKa | 3.60 ± 0.20 (Predicted) | [6][7] |

Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

¹H NMR (Proton NMR) Data (Solvent: CDCl₃, Frequency: 400 MHz) [9]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.1 | s | 1H | -COOH |

| 4.53 | t | 1H | H-2 |

| 4.04 | m | 1H | H-5 (one of) |

| 3.95 | m | 1H | H-5 (one of) |

| 2.32 | m | 2H | H-3 |

| 1.97 | m | 2H | H-4 |

¹³C NMR data is also available for this compound. [9]

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][6] It may also be corrosive to metals.[6] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[4][10] Work should be conducted in a well-ventilated area.[10]

Hazard Statements:

Precautionary Statements:

-

P234: Keep only in original container.[6]

-

P260: Do not breathe dusts or mists.[10]

-

P280: Wear protective gloves/protective clothing/face protection.[10]

-

P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]

-

P303+P361+P353+P310+P363: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[10]

-

P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

Synthesis via Classical Resolution

A common method for obtaining the enantiomerically pure acid is through the classical resolution of the racemic mixture using a chiral resolving agent.

Protocol: [11]

-

Salt Formation: Dissolve (±)-tetrahydro-2-furoic acid in a suitable solvent such as tetrahydrofuran.

-

Add an optically active amine resolver, for example, (S)-(-)-1-phenylethylamine.

-

Heat the mixture to reflux to achieve complete dissolution.

-

Crystallization: Gradually cool the solution to room temperature to allow for the selective precipitation of the diastereomeric salt.

-

Collect the precipitated crystals by filtration.

-

Recrystallization: To enhance optical purity, recrystallize the diastereomeric salt from the same solvent.

-

Decomposition of the Salt: Decompose the purified salt by acidification (e.g., with HCl) to liberate the free this compound.

-

Extraction: Extract the product with an organic solvent.

-

Isolation: Concentrate the organic extracts under reduced pressure to yield the final product.

Caption: Workflow for the classical resolution of racemic tetrahydro-2-furoic acid.

Synthesis via Enzymatic Resolution

An alternative, chemoenzymatic approach involves the enantioselective hydrolysis of a racemic ester.

Protocol: [12]

-

Reaction Setup: Prepare a buffered solution (e.g., 1.5 M potassium phosphate buffer, pH 8).

-

Add the racemic substrate, (±)-ethyl tetrahydrofuran-2-carboxylate.

-

Initiate the reaction by adding a suitable enzyme, such as an Aspergillus melleus protease.

-

Hydrolysis: Stir the mixture at a controlled temperature for a specified period (e.g., 20 hours) to achieve approximately 50% conversion. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted.

-

Workup and Separation: Acidify the reaction mixture to protonate the carboxylic acid.

-

Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid remains in the aqueous phase.

-

To obtain the (S)-acid, the (S)-ester can be isolated from the organic phase and subsequently hydrolyzed.

Caption: Workflow for the enzymatic resolution of racemic ethyl tetrahydrofuran-2-carboxylate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity and enantiomeric excess of this compound.

Method: [13]

-

Column: A reverse-phase column such as Newcrom R1 is suitable.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection is typically used.

This method is scalable and can be adapted for preparative separation to isolate impurities.[13]

References

- 1. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Tetrahydro-2-furoic acid, (-)- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-Tetrahydrofuroic Acid

This technical guide provides a comprehensive overview of the core physical properties of (S)-(-)-2-Tetrahydrofuroic acid, a chiral carboxylic acid of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document collates quantitative data from various sources into a structured format, details relevant experimental protocols for property determination, and presents logical workflows through diagrammatic representations.

Core Physical Properties

(S)-(-)-2-Tetrahydrofuroic acid, with the CAS Number 87392-07-2, is a colorless to light yellow liquid at room temperature.[1] Its chemical structure consists of a saturated five-membered tetrahydrofuran ring with a carboxylic acid group at the second position, conferring its acidic nature and chirality.

Quantitative Data Summary

The following table summarizes the key physical properties of (S)-(-)-2-Tetrahydrofuroic acid:

| Physical Property | Value | Notes |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 244-251 °C | at standard atmospheric pressure[1][2] |

| 128-129 °C | at 13 mmHg[3][4][5] | |

| Melting Point | 21.0 °C | [6] |

| Density | 1.2 g/mL | at 25 °C[1][2] |

| 1.213 g/mL | ||

| Refractive Index (n20/D) | 1.459 | [1][2] |

| Optical Rotation [α] | -19 ± 2º (Neat, at 29.6 °C) | [1] |

| -3° (in methanol, at 20°C) | ||

| pKa | 3.60 ± 0.20 | Predicted value[2] |

| Solubility | Soluble in water, chloroform, and ethyl acetate.[7][8] Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of (S)-(-)-2-Tetrahydrofuroic acid are outlined below. These protocols are based on established laboratory techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common method for determining the boiling point of a small liquid sample is the capillary method.[10][11][12]

Methodology:

-

A small amount of (S)-(-)-2-Tetrahydrofuroic acid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus.[10][11]

-

The bath is heated slowly and evenly.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light.[13] This is measured using a polarimeter.[14]

Methodology:

-

A solution of (S)-(-)-2-Tetrahydrofuroic acid is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., methanol). For a neat sample, the liquid is used directly.[1]

-

The polarimeter tube is filled with the solution or the neat liquid, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter.

-

A monochromatic light source (typically a sodium D-line) is passed through the sample.[13]

-

The analyzer is rotated until the light intensity is at a minimum, and the observed angle of rotation is recorded.[15]

-

The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.[14][15]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound.[16] Potentiometric titration is a highly accurate method for its determination.[17]

Methodology:

-

A known concentration of (S)-(-)-2-Tetrahydrofuroic acid is dissolved in a suitable solvent, typically water or a mixed aqueous buffer.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standard solution of a strong base (e.g., NaOH) is added incrementally from a burette.[18]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[19][20]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[21] The shake-flask method is a common technique for determining equilibrium solubility.[22]

Methodology:

-

An excess amount of (S)-(-)-2-Tetrahydrofuroic acid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., HPLC, titration).

-

This concentration represents the solubility of the compound in that solvent at that temperature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-Tetrahydro-2-furoic acid | 87392-07-2 [chemicalbook.com]

- 3. haihangchem.com [haihangchem.com]

- 4. westliberty.edu [westliberty.edu]

- 5. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. 2-Tetrahydrofuroic acid | CAS#:16874-33-2 | Chemsrc [chemsrc.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. phillysim.org [phillysim.org]

- 12. scribd.com [scribd.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to (S)-Tetrahydrofuran-2-carboxylic Acid: Molecular Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tetrahydrofuran-2-carboxylic acid is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). Its distinct molecular architecture, characterized by a stereogenic center at the C2 position of the tetrahydrofuran ring, imparts specific three-dimensional properties that are crucial for biological activity. This technical guide provides a comprehensive overview of the molecular structure, chirality, and physicochemical properties of this compound. Detailed experimental protocols for its preparation via chiral resolution and methods for the determination of its enantiomeric purity are presented. Furthermore, its application in the synthesis of notable pharmaceuticals is highlighted through logical workflow diagrams.

Molecular Structure and Chirality

This compound, with the molecular formula C₅H₈O₃, is a derivative of the heterocyclic compound tetrahydrofuran.[1][2] The core of its structure is a five-membered saturated ring containing one oxygen atom. A carboxylic acid functional group is attached to the carbon atom adjacent to the ring oxygen (C2).

The key feature of this molecule is the chirality at the C2 position. The carbon atom at this position is bonded to four different groups: the ring oxygen, the C3 carbon of the ring, a hydrogen atom, and the carboxylic acid group. This asymmetry gives rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-Tetrahydrofuran-2-carboxylic acid.

The "(S)" designation in this compound refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific spatial arrangement is critical in asymmetric synthesis, where it serves as a valuable synthon for introducing chirality into larger, more complex molecules.[1] The levorotatory nature of this enantiomer, meaning it rotates plane-polarized light to the left (counter-clockwise), is indicated by the (-) sign in its name, (S)-(-)-Tetrahydro-2-furoic acid.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molar Mass | 116.12 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.2 g/mL at 25 °C | [2] |

| Boiling Point | 244-251 °C (lit.) | [2] |

| Melting Point | 21 °C | [4] |

| Flash Point | 230 °F | [2] |

| Refractive Index (n20/D) | 1.459 (lit.) | [2] |

| Specific Optical Rotation ([α]20/D) | -3° in methanol | [2] |

| pKa | 3.60 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in water, chloroform, and ethyl acetate. | [4] |

| CAS Number | 87392-07-2 | [2] |

Spectroscopic data, such as ¹H NMR, is crucial for the structural confirmation of this compound. The proton NMR spectrum in CDCl₃ typically shows characteristic shifts for the protons on the tetrahydrofuran ring and the carboxylic acid proton.

Experimental Protocols

Chiral Resolution of (±)-Tetrahydrofuran-2-carboxylic Acid using (+)-Ephedrine

This protocol describes the separation of the (S)-enantiomer from a racemic mixture of tetrahydrofuran-2-carboxylic acid through the formation of diastereomeric salts with a chiral resolving agent, (+)-ephedrine.

Materials:

-

(±)-Tetrahydrofuran-2-carboxylic acid

-

(+)-Ephedrine

-

Ethyl acetate

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Salt Formation: In a suitable reaction vessel, dissolve the racemic tetrahydrofuran-2-carboxylic acid (e.g., 20.2 g, 174 mmol) in hot ethyl acetate (150 mL).[5]

-

Slowly add a solution of (+)-ephedrine (28.7 g, 174 mmol) in ethyl acetate to the stirred solution of the acid.[5]

-

Allow the mixture to cool slightly and seed with a small crystal of the desired diastereomeric salt if available.

-

Continue cooling the mixture to room temperature to allow for the crystallization of the diastereomeric salt of (-)-tetrahydrofuran-2-carboxylic acid with (+)-ephedrine.

-

Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate. The resulting solid should have a melting point of approximately 108-112°C.[5]

-

Liberation of the Free Acid: Suspend the collected diastereomeric salt in water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-(-)-Tetrahydrofuran-2-carboxylic acid.

-

Purification: The crude acid can be further purified by distillation under reduced pressure.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical parameter and can be accurately determined using chiral HPLC. This often involves derivatization to an ester to improve chromatographic separation.

Materials:

-

This compound sample

-

Diazomethane solution (or other suitable esterifying agent)

-

Anhydrous magnesium sulfate

-

HPLC grade solvents (e.g., n-hexane, 2-propanol)

-

Chiral HPLC column (e.g., SUMIPAX OA 2000)[6]

Procedure:

-

Derivatization to Methyl Ester: To a solution of the this compound sample in a suitable solvent like ether, add an excess of a diazomethane solution while stirring.[6] Continue stirring for approximately 10 minutes.

-

Dry the resulting solution over anhydrous magnesium sulfate.[6]

-

Filter the solution to remove the drying agent.

-

HPLC Analysis:

-

Inject the filtered solution onto a chiral HPLC column.

-

Use a mobile phase appropriate for the chosen column, for example, a mixture of n-hexane and 2-propanol.[7] For acidic compounds, the addition of a small amount of trifluoroacetic acid (0.1% v/v) to the mobile phase can improve peak shape.[7]

-

Set the flow rate (e.g., 1 mL/min) and detector wavelength (UV detector) as per the column manufacturer's recommendation.[7]

-

The two enantiomers of the methyl tetrahydrofuran-2-carboxylate will have different retention times on the chiral stationary phase.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Integrate the peak areas for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Applications in Drug Synthesis

This compound is a crucial intermediate in the synthesis of several important pharmaceutical drugs. Its defined stereochemistry is essential for the biological activity of the final product.

Synthesis of Alfuzosin

Alfuzosin, a drug used to treat benign prostatic hyperplasia, is synthesized using racemic tetrahydro-2-furoic acid.[2] The following diagram illustrates a general synthetic workflow.

Caption: A simplified workflow for the synthesis of Alfuzosin.

Role in Faropenem Synthesis

The (R)-enantiomer, (R)-Tetrahydrofuran-2-carboxylic acid, is a key chiral building block for the synthesis of Faropenem, a β-lactam antibiotic.[8][9] The synthesis involves the coupling of a derivative of (R)-tetrahydrofuran-2-carboxylic acid with the core β-lactam structure.

Logical Relationships in Chiral Resolution

The process of chiral resolution relies on the formation of diastereomers with distinct physical properties, allowing for their separation. The following diagram illustrates the logical steps involved in the resolution of racemic tetrahydrofuran-2-carboxylic acid.

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical communities. Its well-defined chirality and versatile chemical functionality make it an indispensable tool in the asymmetric synthesis of complex, biologically active molecules. A thorough understanding of its molecular structure, properties, and the experimental methodologies for its preparation and analysis is crucial for its effective application in research and drug development. The information provided in this guide serves as a valuable resource for professionals working in these fields.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of (S)-Tetrahydrofuran-2-carboxylic Acid: A Chiral Building Block in Modern Drug Discovery

For Immediate Release

(S)-Tetrahydrofuran-2-carboxylic acid, a versatile chiral building block, is of paramount importance in the pharmaceutical industry. Its unique stereochemistry and functionality make it a critical starting material for the synthesis of a variety of complex molecules, particularly in the development of antiviral and antibacterial therapeutics. This technical guide provides an in-depth analysis of its applications, supported by experimental data, detailed protocols, and visual representations of its role in key synthetic and biological pathways.

Core Applications in Drug Synthesis

This compound and its enantiomer are integral to the synthesis of several clinically significant drugs. The tetrahydrofuran motif is a common feature in many biologically active compounds, and the carboxylic acid handle allows for diverse chemical modifications.

Antiviral Agents: This chiral synthon is a key component in the synthesis of the anti-influenza drug Baloxavir Marboxil . The stereochemistry of the tetrahydrofuran ring is crucial for the drug's efficacy in inhibiting the cap-dependent endonuclease of the influenza virus. Furthermore, derivatives of this compound have been investigated as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication.

Antibacterial Agents: In the realm of antibacterial drugs, the related (R)-enantiomer is a fundamental building block for Faropenem , a broad-spectrum β-lactam antibiotic. The specific stereoconfiguration of the tetrahydrofuran moiety is essential for its potent antibacterial activity.

Neurological Drug Candidates: The structural similarity of this compound derivatives to γ-aminobutyric acid (GABA) has led to their exploration as potential modulators of GABAergic neurotransmission. These derivatives are being investigated for the treatment of various neurological disorders.

Quantitative Data on Synthesis and Purity

The efficient and stereoselective synthesis of this compound and its derivatives is critical for its use in pharmaceutical manufacturing. The following tables summarize key quantitative data from various synthetic methodologies.

| Parameter | Value | Reference |

| Chemical Purity | >99.0% | [1] |

| Optical Purity (e.e.) | 99.5% e.e. | [1] |

| Comprehensive Yield | 76.3% - 77.4% | [1] |

| Reaction Type | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Enantioselective Hydrolysis of Ethyl Ester | (R)-Tetrahydrofuran-2-carboxylic acid | 22% (overall) | >99% | [2] |

| Resolution with Brucine | (+)-Tetrahydrofuran-2-carboxylic acid brucine salt | 81% | - | [3] |

| Synthesis of (S)-SRI-62-834 Intermediate | Chiral 2,2-disubstituted tetrahydrofuran derivative | 36-54% (overall) | - | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for common transformations.

Synthesis of (S)-(-)-Tetrahydrofuran-2-carboxylic Acid Amide

This protocol outlines the formation of an amide from the carboxylic acid, a fundamental step in creating many bioactive molecules.

Procedure:

-

To a solution of (S)-(-)-Tetrahydrofuran-2-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a base like N-methylmorpholine (NMM) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 5% NaHCO₃ solution, 2 N HCl, and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the desired amide.[5]

Esterification using Diazomethane

This method provides a high-yield route to the corresponding methyl ester.

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

-

Evaporate the solvent and excess diazomethane.

-

Purify the resulting methyl ester by distillation. A yield of 87.7% has been reported for the enantiomeric ester.[3]

One-Pot Amide Synthesis using Thionyl Chloride

This efficient one-pot procedure avoids the isolation of the intermediate acid chloride.

Procedure:

-

To a solution of the amine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add this compound (1 mmol).

-

Add thionyl chloride (1 mmol) at room temperature.

-

Stir the mixture for 5-20 minutes.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with 1N HCl followed by 1N NaOH.

-

Dry the organic phase over Na₂SO₄ and evaporate to dryness to yield the amide.[6]

Visualizing the Pathways

Graphical representations of synthetic and biological pathways offer a clear understanding of the role of this compound.

References

- 1. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pubs.rsc.org [pubs.rsc.org]

(S)-(-)-Tetrahydro-2-furoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of (S)-(-)-Tetrahydro-2-furoic acid, a chiral carboxylic acid of significant interest in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role as a specific inhibitor of proline dehydrogenase, offering valuable insights for its application in scientific research and development.

Chemical Synonyms and Identifiers

(S)-(-)-Tetrahydro-2-furoic acid is known by several alternative names and is classified under various chemical identifiers. A comprehensive list is provided in Table 1 for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | (2S)-Oxolane-2-carboxylic acid |

| CAS Registry Number | 87392-07-2[1][2] |

| PubChem CID | The PubChem entry (CID 86079) primarily refers to the racemic mixture, (+-)-Tetrahydro-2-furoic acid.[3][4] |

| EC Number | 433-770-5, 618-003-6[2] |

| UNII | 0I2B46K2SJ[2][5] |

| Synonyms | (S)-Tetrahydro-2-furancarboxylic acid, (S)-(-)-Tetrahydrofuran-2-carboxylic acid, (-)-Tetrahydro-2-furoic acid, (-)-Tetrahydrofuran-2-carboxylic acid, (2S)-Tetrahydro-2-furancarboxylic acid, (S)-Tetrahydrofuroic acid, S-THFC[2][5][6] |

Physicochemical Properties

The key physical and chemical properties of (S)-(-)-Tetrahydro-2-furoic acid are summarized in Table 2. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C5H8O3[2][7] |

| Molecular Weight | 116.12 g/mol [2][7] |

| Appearance | Colorless to light yellow liquid[4] |

| Melting Point | 21 °C (for the racemic mixture)[8] |

| Boiling Point | 244-251 °C (lit.)[6][7] |

| Density | 1.2 g/mL at 25 °C (lit.)[6][7] |

| Refractive Index | n20/D 1.459 (lit.)[6][7][9] |

| Optical Rotation | [α]20/D -3° in methanol[6][9] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2] |

| pKa | 3.60 ± 0.20 (Predicted)[6] |

Experimental Protocols for Synthesis

The enantiomerically pure (S)-(-)-Tetrahydro-2-furoic acid is most commonly prepared through the resolution of its racemic mixture. Two effective methods are classical chemical resolution and enzymatic resolution.

Classical Resolution of (±)-Tetrahydro-2-furoic acid

This method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. A widely used resolving agent is (S)-(-)-1-phenylethylamine.

Methodology:

-

Salt Formation: Dissolve (±)-tetrahydro-2-furoic acid in a suitable solvent, such as a mixture of methylene chloride and ethyl acetate or monochlorobenzene.

-

Add an equimolar amount of (S)-(-)-1-phenylethylamine dropwise to the solution.

-

Heat the mixture to ensure complete dissolution of the components.

-

Crystallization: Gradually cool the solution to room temperature (e.g., over 2-6 hours) to allow for the selective precipitation of the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine. The desired (S)-(-)-tetrahydro-2-furoic acid remains in the mother liquor.

-

Isolation of (S)-enantiomer: The mother liquor is concentrated, and the (S)-(-)-tetrahydro-2-furoic acid is liberated from its salt by acidification with a strong mineral acid (e.g., HCl) to a pH of 1-2.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., methylene chloride).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the optically active (S)-(-)-tetrahydro-2-furoic acid. Recrystallization from an appropriate solvent can be performed to enhance optical purity.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for obtaining the (S)-enantiomer. This typically involves the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid using a lipase.

Methodology:

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8) is prepared.

-

The racemic ester substrate, such as (±)-methyl tetrahydrofuran-2-carboxylate, is added to the buffer.

-

The reaction is initiated by the addition of a suitable lipase, for instance, Candida antarctica lipase B (CALB).

-

Hydrolysis: The mixture is stirred at a controlled temperature. The lipase will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester largely unreacted.

-

Workup and Separation: After approximately 50% conversion, the reaction is stopped by acidification.

-

The mixture is extracted with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid will be in the aqueous phase.

-

Hydrolysis of (S)-ester: The separated (S)-ester is then hydrolyzed (e.g., using NaOH) to yield (S)-(-)-tetrahydro-2-furoic acid.

-

Purification: The resulting (S)-acid is purified by standard procedures such as extraction and solvent removal.

Caption: Classical resolution workflow for (S)-(-)-Tetrahydro-2-furoic acid.

Biological Activity and Signaling Pathway

(S)-(-)-Tetrahydro-2-furoic acid is a known specific inhibitor of proline dehydrogenase (PRODH), also referred to as proline oxidase (POX). This enzyme is a key player in proline catabolism, a metabolic pathway with significant implications in cellular bioenergetics, redox balance, and stress response.

The Role of Proline Dehydrogenase (PRODH)

PRODH is a mitochondrial inner membrane flavoenzyme that catalyzes the first and rate-limiting step in the degradation of proline to Δ¹-pyrroline-5-carboxylate (P5C). This reaction is coupled to the mitochondrial electron transport chain, where electrons are transferred to ubiquinone, contributing to ATP production. The product, P5C, is further metabolized to glutamate, which can enter the tricarboxylic acid (TCA) cycle.

Inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic Acid

As a proline analog, (S)-(-)-Tetrahydro-2-furoic acid acts as a competitive inhibitor of PRODH. By binding to the active site of the enzyme, it blocks the oxidation of proline. This inhibition has several downstream consequences:

-

Disruption of Proline Catabolism: The degradation of proline is halted, preventing its conversion to glutamate and its subsequent entry into the TCA cycle.

-

Alteration of Cellular Energetics: By uncoupling proline oxidation from the electron transport chain, the inhibitor can affect mitochondrial ATP production, particularly under conditions where proline is a key energy source.

-

Modulation of Redox Homeostasis: The activity of PRODH is linked to the production of reactive oxygen species (ROS). Inhibition of PRODH can therefore alter the cellular redox state.

-

Induction of Apoptosis: In some cancer cells, the induction of PRODH is a pro-apoptotic signal. Inhibition of this enzyme can interfere with these cell death pathways.

The inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic acid makes it a valuable tool for studying the roles of proline metabolism in various physiological and pathological processes, including cancer, metabolic disorders, and neurological conditions.

Caption: Inhibition of the Proline Catabolism Pathway.

References

- 1. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 2. Reprogramming of mitochondrial proline metabolism promotes liver tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]

- 5. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Proline dehydrogenase is a positive regulator of cell death in different kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline oxidase - Wikipedia [en.wikipedia.org]

Chiral Tetrahydrofurans: A Cornerstone in Modern Drug Discovery and Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral tetrahydrofuran motif, a five-membered heterocyclic ether with defined stereochemistry, stands as a privileged structural scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in specific hydrogen bonding and stereoselective interactions make it a critical component in the design of molecules with potent and selective biological activities. This technical guide provides a comprehensive overview of the biological significance and diverse applications of chiral tetrahydrofurans, with a focus on their role in drug development, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Biological Significance: Nature's Affinity for the Chiral Tetrahydrofuran Core

The prevalence of the chiral tetrahydrofuran ring in numerous natural products underscores its evolutionary selection as a key structural element for biological function. These compounds exhibit a broad spectrum of activities, ranging from potent cytotoxicity against cancer cells to antimicrobial and antiviral effects.

Annonaceous Acetogenins: Potent Inhibitors of Mitochondrial Complex I

Annonaceous acetogenins are a large family of polyketides isolated from plants of the Annonaceae family, renowned for their potent cytotoxic and antitumor activities.[1] A defining feature of many acetogenins is the presence of one or more chiral tetrahydrofuran rings along a long aliphatic chain. These THF rings, with their specific stereochemistry, are crucial for their biological activity, which primarily involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands. The stereochemistry and position of the THF rings, along with the flanking hydroxyl groups, play a pivotal role in the binding affinity to Complex I and, consequently, the cytotoxic potency.[3]

Lignans: A Diverse Class of Bioactive Phytochemicals

Lignans are a diverse class of polyphenolic compounds found in plants, many of which feature chiral tetrahydrofuran cores. These compounds exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. For instance, certain tetrahydrofuran lignans have been shown to act as antagonists of platelet-activating factor (PAF), a potent mediator of inflammation.[4] The stereochemistry of the substituents on the tetrahydrofuran ring is a key determinant of their antagonistic potency.

Applications in Drug Development: Leveraging the Chiral Tetrahydrofuran Scaffold

The inherent biological relevance and favorable physicochemical properties of the chiral tetrahydrofuran moiety have made it an attractive building block in the design of novel therapeutics. Several FDA-approved drugs incorporate this chiral scaffold, highlighting its importance in modern medicinal chemistry.[5]

Antiviral Agents: Targeting HIV Protease

A prominent example of a chiral tetrahydrofuran-containing drug is Darunavir , a potent HIV-1 protease inhibitor.[4] The bis-tetrahydrofuran (bis-THF) ligand in Darunavir is a critical component that binds within the active site of the HIV protease enzyme, an essential enzyme for viral replication. The specific stereochemistry of the THF rings ensures optimal hydrophobic and hydrogen bonding interactions with the enzyme's amino acid residues, leading to potent inhibition. The replacement of the tetrahydrofuran oxygen with a methylene group results in a drastic loss of antiviral activity, underscoring the importance of this specific chiral element for its mechanism of action.[4]

Antidiabetic Agents: SGLT2 Inhibition

Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This drug features a C-glucoside structure with a chiral tetrahydrofuran ring. While not directly involved in binding to the SGLT2 transporter in the same way as the bis-THF in Darunavir binds to its target, the overall three-dimensional shape and stereochemistry of the molecule, including the chiral THF ring, are crucial for its selective and potent inhibition of SGLT2, leading to reduced renal glucose reabsorption.

Quantitative Biological Activity and Pharmacokinetic Data

The following tables summarize key quantitative data for representative chiral tetrahydrofuran-containing compounds, illustrating their potency and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity of Chiral Tetrahydrofuran-Containing Compounds

| Compound Class | Compound | Target/Assay | Cell Line | IC50 | Reference(s) |

| Annonaceous Acetogenins | Bullatacin | Cytotoxicity | MCF-7 (Breast Cancer) | < 1 ng/mL | [3] |

| Annomuricin E | Cytotoxicity | HT-29 (Colon Cancer) | 1.62 µg/mL (48h) | ||

| Lignans | trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran | PAF Receptor Binding | Rabbit Platelets | 0.02 µM | [4] |

| Machilin-G | Antileishmanial Activity | Leishmania donovani | 18 µg/mL | [6] | |

| Veraguensin | Antileishmanial Activity | Leishmania donovani | 18 µg/mL | [6] | |

| Natural Products | (-)-Galiellalactone | STAT3 Signaling Inhibition | - | 250-500 nM | [7] |

| (-)-Galiellalactone | Cell Viability | DU145 (Prostate Cancer) | 3.02 µM (72h) | [7] | |

| (-)-Galiellalactone | Cell Viability | BT-549 (Breast Cancer) | 12.68 µM (24h) | [7] | |

| HIV Protease Inhibitors | Fused Cp-THF Inhibitor (Compound 10) | HIV-1 Protease Inhibition (Ki) | - | 0.14 nM | [4] |

| Fused Cp-THF Inhibitor (Compound 10) | Antiviral Activity (EC50) | - | 8 nM | [4] |

Table 2: Pharmacokinetic Parameters of Chiral Tetrahydrofuran-Containing Drugs

| Drug | Parameter | Value | Species | Administration | Reference(s) |

| Darunavir (boosted with Ritonavir) | Bioavailability | ~82% | Human | Oral | |

| Tmax | 2.5 - 4 hours | Human | Oral | ||

| Terminal Half-life (t1/2) | ~15 hours | Human | Oral | ||

| Protein Binding | ~95% | Human | - | ||

| Empagliflozin | Tmax | 1.33 - 3.0 hours | Human | Oral | [8] |

| Terminal Half-life (t1/2) | 10.3 - 18.8 hours (multiple doses) | Human | Oral | [8] | |

| Oral Clearance (CL/F) | 10.8 L/h | Human | Oral | ||

| Renal Clearance (CLR) | 32.1 - 51.3 mL/min | Human | Oral | [8] |

Mechanism of Action: A Case Study of (-)-Galiellalactone and the STAT3 Signaling Pathway

(-)-Galiellalactone, a natural product containing a chiral tetrahydrofuran lactone core, is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis. (-)-Galiellalactone exerts its anticancer effects by directly targeting STAT3.[8]

The mechanism involves the covalent binding of (-)-galiellalactone to cysteine residues within the STAT3 protein.[10] This covalent modification prevents the binding of STAT3 dimers to their target DNA sequences in the nucleus, thereby inhibiting the transcription of downstream oncogenes.[10] Notably, (-)-galiellalactone does not inhibit the phosphorylation of STAT3, which is a key activation step, but rather interferes with its ability to function as a transcription factor.[10]

Figure 1: Mechanism of STAT3 signaling inhibition by (-)-galiellalactone.

Experimental Protocols: Synthesis of Chiral Tetrahydrofurans

The asymmetric synthesis of chiral tetrahydrofurans is a significant area of research in organic chemistry. Numerous methodologies have been developed, often employing chiral catalysts or starting from chiral pool materials. Below is a representative protocol for the synthesis of a key intermediate in the total synthesis of (-)-Galiellalactone, adapted from the literature.

Example Protocol: Asymmetric Synthesis of a Chiral Tetrahydrofuran Lactone Intermediate

Objective: To synthesize a chiral bicyclic lactone core, a key structural feature of (-)-galiellalactone, via an intramolecular Diels-Alder reaction.

Materials:

-

(S)-(-)-Glycidol

-

3-Butyn-1-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Benzyl bromide

-

n-Butyllithium (2.5 M in hexanes)

-

Methyl propiolate

-

Toluene

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous ammonium chloride

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Chiral Epoxide Ether:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of (S)-(-)-glycidol (1.0 eq) in anhydrous THF dropwise.

-

After stirring for 30 minutes at 0 °C, add a solution of 3-butyn-1-ol (1.1 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral epoxide ether.

-

-

Benzylation of the Hydroxyl Group:

-

To a stirred solution of the chiral epoxide ether (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.5 eq) portionwise.

-

After stirring for 30 minutes, add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Quench the reaction with water and extract with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the benzylated ether.

-

-

Intramolecular Diels-Alder Reaction:

-

To a solution of the benzylated ether (1.0 eq) in anhydrous toluene at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

After stirring for 1 hour at -78 °C, add methyl propiolate (1.2 eq).

-

Allow the reaction to slowly warm to room temperature and then heat at 110 °C for 24 hours in a sealed tube.

-

Cool the reaction mixture to room temperature and quench with glacial acetic acid.

-

Wash the mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the chiral tetrahydrofuran lactone intermediate.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Figure 2: General workflow for the synthesis of a chiral tetrahydrofuran lactone intermediate.

Conclusion

Chiral tetrahydrofurans represent a fundamentally important structural motif with profound biological significance. Their widespread occurrence in nature and successful incorporation into clinically approved drugs highlight their value in the field of medicinal chemistry and drug discovery. The ability to synthesize these complex chiral molecules with high stereocontrol opens up avenues for the development of novel therapeutic agents with enhanced potency and selectivity. A deep understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for researchers and scientists aiming to harness the full potential of this versatile chemical scaffold in addressing a wide range of diseases. The continued exploration of novel synthetic methodologies and the biological evaluation of new chiral tetrahydrofuran-containing compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. kysu.edu [kysu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antileishmanial and antimalarial activities of tetrahydrofuran lignans isolated from Nectandra megapotamica (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel Galiellalactone Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galiellalactone is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Historical Synthesis of Tetrahydro-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-furoic acid (THFA) is a chiral heterocyclic carboxylic acid that has emerged as a critical building block in the synthesis of a variety of pharmaceuticals. Its structural motif is incorporated into drugs for diverse therapeutic areas, including the treatment of benign prostatic hyperplasia, hypertension, and infectious diseases. This technical guide provides an in-depth exploration of the discovery and the historical evolution of the synthesis of tetrahydro-2-furoic acid, from its initial preparation to the sophisticated enantioselective methods developed to meet the demands of modern drug development. We will delve into the key synthetic milestones, present comparative quantitative data, and provide detailed experimental protocols for pivotal methodologies.

Physicochemical Properties of Tetrahydro-2-furoic Acid

A comprehensive understanding of the physical and chemical properties of tetrahydro-2-furoic acid is essential for its application in synthesis and drug development. The following table summarizes key quantitative data for the racemic and enantiomerically pure forms of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molar Mass | 116.116 g·mol⁻¹ | [1] |

| Appearance | Colorless oil or low melting solid | [1] |

| Density | 1.262 g/cm³ at 20 °C | [1] |

| Melting Point | 21 °C (70 °F; 294 K) | [1] |

| Boiling Point | 135 °C at 20 mmHg | [1] |

| Solubility | Moderately soluble in water; soluble in organic solvents | [2] |

Historical Progression of Synthesis Methods

The synthesis of tetrahydro-2-furoic acid has evolved significantly since its first description. The journey began with a simple reduction of a readily available starting material and has progressed to highly selective methods that provide access to enantiomerically pure forms, which are often required for pharmaceutical applications.

The Dawn of a New Molecule: The Wienhaus Synthesis (1913)

The first synthesis of tetrahydro-2-furoic acid was reported by Heinrich Wienhaus and Hermann Sorge in 1913.[1] Their pioneering work involved the reduction of 2-furoic acid, also known as pyromucic acid, which was a readily available starting material. While the original publication's experimental details are not widely accessible, the method is understood to have been a landmark in the chemistry of furan derivatives, providing the first access to this saturated heterocyclic carboxylic acid.

Advancements in Catalysis: The Era of Catalytic Hydrogenation

Following its discovery, the most common method for preparing racemic (±)-tetrahydro-2-furoic acid became the catalytic hydrogenation of 2-furoic acid. This approach offered a more efficient and scalable route compared to earlier reduction methods. Various metal catalysts were employed for this transformation, with palladium-based catalysts being particularly effective.

A typical procedure involves the reaction of 2-furoic acid with hydrogen gas under pressure in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a bimetallic catalyst like palladium-nickel on alumina.[1] These methods provided good yields of the racemic product, which was sufficient for many early applications.

The Quest for Enantiopurity: Modern Synthetic Strategies

The increasing importance of stereochemistry in pharmacology drove the development of methods to obtain enantiomerically pure tetrahydro-2-furoic acid. The two enantiomers, (R)-(+)- and (S)-(-)-tetrahydro-2-furoic acid, can exhibit different biological activities, making their separation or stereoselective synthesis a critical endeavor.

Classical Resolution of Racemates

One of the earliest and most widely used methods for obtaining enantiomerically pure tetrahydro-2-furoic acid is classical resolution. This technique involves the reaction of the racemic acid with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Classical Resolution of (±)-Tetrahydro-2-furoic Acid with (S)-(-)-1-Phenylethylamine [3]

-

Salt Formation: In a reaction vessel, dissolve (±)-tetrahydro-2-furoic acid (1.0 equivalent) in a suitable solvent, such as a mixture of methylene chloride and ethyl acetate.

-

Add (S)-(-)-1-phenylethylamine (approximately 1.0 equivalent) dropwise to the solution.

-

Heat the mixture to reflux for a short period (e.g., 15 minutes) to ensure complete dissolution.

-

Crystallization: Gradually cool the reaction mixture to room temperature (e.g., over 2 hours). The diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine will preferentially crystallize.

-

Collect the precipitated crystals by filtration.

-

Recrystallization (Optional): To enhance the optical purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

-

Decomposition of the Salt: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., methylene chloride).

-

Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl) to liberate the free (R)-(+)-tetrahydro-2-furoic acid.

-

Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the optically active (R)-(+)-tetrahydro-2-furoic acid.

Enzymatic Resolution

The use of enzymes in organic synthesis offers a powerful and highly selective alternative to classical methods. Enzymatic resolution of tetrahydro-2-furoic acid typically involves the use of a lipase or protease to selectively hydrolyze an ester of the racemic acid. This kinetic resolution results in the separation of one enantiomer as the acid and the other as the unreacted ester.

Experimental Protocol: Enzymatic Resolution of (±)-Ethyl Tetrahydrofuran-2-carboxylate [4]

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., 1.5 M potassium phosphate buffer, pH 8).

-

Add the racemic substrate, (±)-ethyl tetrahydrofuran-2-carboxylate.

-

Initiate the reaction by adding the enzyme, for example, a protease from Aspergillus melleus.

-

Hydrolysis: Stir the mixture at a controlled temperature for a specified period (e.g., 20 hours) to achieve approximately 50% conversion. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid.

-

Workup and Separation: Acidify the reaction mixture to protonate the newly formed carboxylic acid.

-

Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid will remain in the aqueous phase.

-

Separate the aqueous phase and perform further extractions with an organic solvent to isolate the (R)-(+)-tetrahydro-2-furoic acid.

Asymmetric Hydrogenation

A more direct and atom-economical approach to enantiopure tetrahydro-2-furoic acid is asymmetric hydrogenation. This method involves the hydrogenation of 2-furoic acid using a chiral catalyst system that directs the reaction to selectively produce one enantiomer.

Both heterogeneous and homogeneous chiral catalysts have been developed for this purpose. For instance, a cinchonidine-modified palladium on alumina catalyst has been used for the enantioselective heterogeneous hydrogenation of 2-furoic acid.[1] Homogeneous catalysts, such as those based on chiral ferrocene-phosphine ligands, have also been employed.[1] While these methods can provide direct access to the chiral product, achieving high enantiomeric excess can be challenging and often requires careful optimization of the catalyst and reaction conditions.

Comparative Data of Synthesis Methods

The choice of synthetic method often depends on factors such as desired optical purity, scalability, and cost. The following table provides a comparison of the quantitative data for different methods of synthesizing optically active tetrahydro-2-furoic acid.

| Method | Resolving Agent/Catalyst | Yield | Optical Purity (e.e.) | Reference(s) |

| Classical Resolution | (S)-(-)-1-Phenylethylamine | 32% (after recrystallization) | 99% | [3] |

| Enzymatic Resolution | Aspergillus melleus protease | - | 94.4% | [4] |

| Asymmetric Hydrogenation (Heterogeneous) | Cinchonidine-modified Pd/Alumina | 95% | 32% | [1] |

| Asymmetric Hydrogenation (Homogeneous) | Chiral Ferrocene-Phosphine | Quantitative | 24-27% | [1] |

Conclusion

The journey of tetrahydro-2-furoic acid from its initial discovery to its current status as a valuable chiral building block is a testament to the advancements in synthetic organic chemistry. The evolution from simple reductions to highly sophisticated enantioselective catalytic and biocatalytic methods has enabled the efficient production of this important pharmaceutical intermediate. For researchers and drug development professionals, a thorough understanding of these historical and modern synthetic routes is crucial for the design and development of new and improved pharmaceuticals. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and sustainable methods for the production of tetrahydro-2-furoic acid and other vital chiral molecules in the future.

References

Core Principles of Asymmetric Synthesis Utilizing Furan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle, represents a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and inherent reactivity allow for a diverse range of chemical transformations. When combined with the principles of asymmetric synthesis, furan derivatives unlock pathways to a vast array of enantiomerically enriched molecules, many of which are key intermediates in the synthesis of natural products and pharmaceuticals.[1] This technical guide provides an in-depth overview of the fundamental strategies and core reactions employed in the asymmetric synthesis using furan derivatives, with a focus on data-driven insights and practical experimental methodologies.

Furan Derivatives as Chiral Building Blocks

One of the most straightforward approaches to asymmetric synthesis involves the use of chiral furan derivatives, where the stereocenter is pre-installed. These chiral building blocks can be derived from the chiral pool, such as carbohydrates, or prepared through chemoenzymatic resolutions.[1][2] A prominent example is chiral 1-(furan-2-yl)ethanol, which serves as a precursor for the synthesis of bioactive piperidine alkaloids and α,β-unsaturated δ-lactones.[3] The inherent chirality of these building blocks is strategically transferred throughout the synthetic sequence to control the stereochemistry of the final product.

Key Asymmetric Transformations of Furan Derivatives

The true power of furan in asymmetric synthesis is realized through the development of catalytic enantioselective reactions that create new stereocenters with high fidelity. Several key transformations have emerged as robust and reliable methods for this purpose.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. Furan can act as the diene component in these reactions, although its aromatic character can lead to challenges with reactivity and reversibility.[4][5] Asymmetric variants of the furan Diels-Alder reaction are typically achieved through the use of chiral catalysts or chiral auxiliaries attached to the dienophile.[6][7]

Chiral Lewis acids, often based on copper or other transition metals, can coordinate to the dienophile, creating a chiral environment that directs the approach of the furan diene, leading to high enantioselectivity.[8] Organocatalysis has also emerged as a powerful strategy for asymmetric Diels-Alder reactions involving furans.[3]

Table 1: Asymmetric Diels-Alder Reactions of Furan Derivatives

| Catalyst/Auxiliary | Dienophile | Product | Yield (%) | ee (%) / dr | Reference |

| TiCl₄/Silica Gel | (1R,2S,5R)-8-phenylmenthyl acrylate | Endo cycloadduct | - | 68% de | [6] |

| ZnCl₂/Silica Gel | (1R,2S,5R)-8-phenylmenthyl acrylate | Exo cycloadduct | - | 70% de | [6] |

| Quinine-derived organocatalyst | 2-(1-alkynyl)-2-alkene-1-one | Annulated furan | up to 95 | >20:1 dr | [9] |

Asymmetric Piancatelli Rearrangement

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-substituted cyclopentenones.[10] The development of catalytic asymmetric versions of this reaction, particularly the aza-Piancatelli rearrangement (using amines as nucleophiles), has provided a valuable route to chiral aminocyclopentenones, which are important structural motifs in many bioactive molecules.[11] Chiral Brønsted acids are highly effective catalysts for this transformation, controlling the enantioselectivity of the 4π-electrocyclization step.[12]

Table 2: Asymmetric aza-Piancatelli Rearrangement

| Catalyst | 2-Furylcarbinol Substrate | Amine Nucleophile | Product | Yield (%) | ee (%) / dr | Reference |

| Chiral Brønsted Acid | Various | Aniline derivatives | 4-Aminocyclopentenones | up to 95 | up to 96% ee, >20:1 dr | [13] |

| Chiral Brønsted Acid/Pd | Alkynyl-functionalized tertiary furylcarbinols | Anilines | Cyclopenta[b]pyrrolines | High | Excellent | [12] |

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to aromatic rings. In the context of furan chemistry, the asymmetric Friedel-Crafts alkylation allows for the introduction of a chiral side chain at the 2-position of the furan ring.[8][14] This reaction is often catalyzed by chiral Lewis acids or organocatalysts, which activate the electrophile and control the facial selectivity of the nucleophilic attack by the furan.[15][16]

Table 3: Asymmetric Friedel-Crafts Alkylation of Furans

| Catalyst | Electrophile | Furan Derivative | Product | Yield (%) | ee (%) | Reference |

| Chiral Bis(phosphoric acid) | α-Ketimino esters | Furan | 2-Substituted furan | up to 99 | up to 99 | [15] |

| Primary amine-thiourea | Vinylidene cyanide derivatives | Furylacetones | 2-Substituted furan | Good to excellent | Good to excellent | [14] |

Organocatalytic Asymmetric Annulations

Organocatalysis has revolutionized asymmetric synthesis, and its application to furan chemistry has led to the development of novel annulation strategies for the construction of complex chiral fused-ring systems.[9][17] These reactions often proceed through a cascade mechanism, where a single catalyst orchestrates multiple bond-forming events with high stereocontrol.[17] For example, the reaction of ene-yne-ketones with sodium sulfinates, catalyzed by a chiral organocatalyst, leads to sulfonyl-substituted furans via a cascade 1,6-addition/cyclization/enantioselective protonation pathway.[17]

Table 4: Organocatalytic Asymmetric Annulations of Furans

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | Reference |

| Cinchona alkaloid derivative | Ene-yne-ketone | Sodium sulfinate | Sulfonyl-substituted furan | Good | High | [17] |

| Quinine/Quidinine | β-ketoester | 2-(1-alkynyl)-2-alkene-1-one | Annulated furan | up to 95 | >20:1 dr | [9] |

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction of Furan (Lewis Acid Catalyzed)

This protocol is a general representation based on the principles described in the literature.[5]

-

Preparation: A solution of the dienophile (e.g., a chiral acrylate, 1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to the specified reaction temperature (e.g., -78 °C) using a suitable cooling bath.

-

Addition of Lewis Acid: A solution of the Lewis acid catalyst (e.g., a chiral copper-Box complex, 10 mol%) in the same solvent is added dropwise to the cooled solution.

-

Addition of Furan: Furan (2.0-5.0 equiv) is then added to the reaction mixture.

-

Reaction: The reaction mixture is stirred at the specified temperature for the required time (typically several hours to days), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

-

Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.

General Procedure for Asymmetric aza-Piancatelli Rearrangement (Brønsted Acid Catalyzed)

This protocol is a general representation based on the principles described in the literature.[11]

-

Preparation: To a solution of the 2-furylcarbinol (1.0 equiv) and the amine nucleophile (1.2 equiv) in a suitable solvent (e.g., toluene or CH₂Cl₂) is added the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid, 5-10 mol%) at the specified reaction temperature.

-

Reaction: The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired 4-aminocyclopentenone product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the asymmetric synthesis using furan derivatives.

Caption: Asymmetric Diels-Alder reaction of furan.

Caption: Mechanism of the asymmetric aza-Piancatelli rearrangement.

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

The asymmetric synthesis of and with furan derivatives constitutes a rich and dynamic field of research with profound implications for the synthesis of complex molecules. The strategies outlined in this guide, from the use of chiral building blocks to the application of sophisticated catalytic systems in key reactions like the Diels-Alder, Piancatelli, and Friedel-Crafts reactions, provide a powerful toolkit for the modern synthetic chemist. The continued development of novel catalytic methods and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective syntheses of valuable chiral compounds derived from the versatile furan scaffold.

References

- 1. Chemoenzymic Synthesis of Chiral Furan Derivatives Useful Building Blocks for Optically Active Structures | Genomics Research Center Academia Sinica [genomics.sinica.edu.tw]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Catalytic Asymmetric Piancatelli Rearrangement: Brønsted Acid Catalyzed 4π Electrocyclization for the Synthesis of Multisubstituted Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]